Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate
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Overview
Description
Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate is a versatile chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . This compound is part of the quinoxaline family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate typically involves the reaction of 3,4-diaminobenzoic acid with diethyl oxalate under acidic conditions. The reaction proceeds through a cyclization process to form the quinoxaline ring . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, such as hydroxyl, amino, and thiol groups .
Scientific Research Applications
Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with DNA and proteins, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A basic structure similar to methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate but without the ester group.
2-Methylquinoxaline: A derivative with a methyl group at the 2-position.
3,4-Dihydroquinoxaline: A reduced form of quinoxaline with hydrogen atoms added to the 3 and 4 positions.
Uniqueness
This compound is unique due to its ester functional group, which enhances its reactivity and versatility in chemical synthesis. This functional group allows for further modifications and derivatizations, making it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
methyl 3-oxo-4H-quinoxaline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-7-8(4-6)12-9(13)5-11-7/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXAKBGJTPEFBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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